Benzo[d]thiazole-5-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-benzothiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c9-8(11)5-1-2-7-6(3-5)10-4-12-7/h1-4H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWZYKANRZAEAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20739320 | |
| Record name | 1,3-Benzothiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20739320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158749-25-7 | |
| Record name | 1,3-Benzothiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20739320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of Benzo D Thiazole 5 Carboxamide and Its Analogs
Established Synthetic Pathways to Benzo[d]thiazole-5-carboxamide Core Structures
The construction of the this compound scaffold relies on two fundamental stages: the formation of the benzothiazole (B30560) nucleus and the introduction of the carboxamide linkage. These processes can be performed sequentially to achieve the target molecular architecture.
Cyclization Reactions for Benzothiazole Nucleus Formation
The formation of the benzothiazole ring is a cornerstone of the synthesis of these compounds. A common and effective method involves the cyclization of ortho-aminothiophenols with a suitable one-carbon synthon. For the synthesis of derivatives with a carboxyl group at the 5-position, 4-amino-3-mercaptobenzoic acid serves as a key precursor.
One of the most direct approaches is the condensation of an ortho-aminothiophenol with a carboxylic acid or its derivative. rsc.org For instance, the zinc salt of 4-amino-3-mercaptobenzoic acid can be condensed with p-nitrobenzoyl chloride to yield 2-(4-nitrophenyl)benzo[d]thiazole-6-carboxylic acid. rsc.org While this example illustrates a 6-carboxylic acid derivative, the principle applies to the synthesis of 5-carboxylic acid analogs from the corresponding starting materials. The reaction often requires heating in the presence of a dehydrating agent like polyphosphoric acid (PPA) or can be facilitated by microwave irradiation to drive the cyclocondensation. rsc.org
Another widely used method for constructing the benzothiazole nucleus is the oxidative cyclization of arylthioureas. This can be achieved by reacting a substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of an oxidizing agent like bromine. For example, 4-aminobenzoates can be treated with potassium thiocyanate (KSCN) and bromine in acetic acid to form 2-aminobenzo[d]thiazole-6-carboxylates. nih.gov This method is valuable for introducing an amino group at the 2-position of the benzothiazole ring, which can be a site for further derivatization.
The following table summarizes key cyclization reactions for the formation of the benzothiazole nucleus relevant to the synthesis of this compound precursors.
| Starting Material | Reagents | Product | Reference |
| 4-Amino-3-mercaptobenzoic acid zinc salt | p-Nitrobenzoyl chloride, Pyridine (B92270) | 2-(4-Nitrophenyl)benzo[d]thiazole-6-carboxylic acid | rsc.org |
| Substituted anilines | Potassium thiocyanate, Bromine | 2-Amino-6-substituted benzothiazoles | nih.gov |
| N-Arylthioureas | Ruthenium(III) chloride | Substituted 2-aminobenzothiazoles | nih.gov |
Carboxamide Linkage Formation Strategies
Once the Benzo[d]thiazole-5-carboxylic acid core is established, the formation of the carboxamide linkage is typically achieved through standard amide coupling reactions. This transformation is crucial for introducing a wide range of substituents, thereby enabling the exploration of structure-activity relationships.
A prevalent method involves the activation of the carboxylic acid with a coupling reagent, followed by the addition of a primary or secondary amine. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), or uronium/aminium salts like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.gov These reactions are typically carried out in aprotic polar solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature. nih.gov
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org The resulting acyl chloride is then reacted with the desired amine, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine to neutralize the hydrochloric acid byproduct. mdpi.com This two-step procedure is highly effective for a broad range of amines.
The table below outlines common strategies for the formation of the carboxamide linkage.
| Carboxylic Acid Derivative | Coupling Reagents/Conditions | Amine | Product | Reference(s) |
| Benzo[d]thiazole-5-carboxylic acid | HBTU, N,N-Diisopropylethylamine (DIPEA), DMF | Various amines | This compound derivatives | nih.gov |
| Benzo[d]thiazole-5-carboxylic acid | Oxalyl chloride, DMF (cat.), CH₂Cl₂ then amine, base | Various amines | This compound derivatives | semanticscholar.org |
| 6-Fluorobenzo[d]thiazole-2-carboxylic acid | Various coupling agents | Various amines | 6-Fluorobenzo[d]thiazole-2-carboxamide hybrids | nih.govresearchgate.net |
Advanced Synthetic Strategies for Functionalized this compound Derivatives
To generate novel and more complex this compound derivatives, advanced synthetic strategies are employed. These include molecular hybridization, regioselective functionalization of the heterocyclic core, and the use of multi-component reactions to rapidly build molecular diversity.
Molecular Hybridization Techniques in Benzothiazole-Carboxamide Synthesis
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophoric units into a single molecule to create a hybrid compound with potentially enhanced or synergistic biological activity. The this compound scaffold is an excellent platform for such modifications.
One approach involves coupling the this compound moiety with other heterocyclic systems. For instance, novel imidazo[2,1-b]thiazole (B1210989) and benzo[d]imidazo[2,1-b]thiazole carboxamide analogs have been synthesized in combination with piperazine (B1678402) and various 1,2,3-triazoles. rsc.orgnih.gov This is typically achieved by preparing the core Benzo[d]thiazole-5-carboxylic acid and then using the amide coupling strategies described previously to link it to an amine-containing heterocyclic fragment. Such hybrid molecules can interact with multiple biological targets or exhibit improved pharmacokinetic properties.
Another example is the synthesis of benzothiazolylpyrimidine-5-carboxamide analogs, where the benzothiazole unit is linked to a pyrimidine (B1678525) ring through a carboxamide bridge. nih.gov These hybrids are designed to explore new chemical space and identify compounds with novel biological profiles. The synthesis of these hybrids often involves a multi-step sequence where the benzothiazole and the other heterocyclic component are synthesized separately and then coupled in a final step.
Regioselective Substituent Introduction and Modification at Key Positions
The functionalization of the pre-formed this compound core at specific positions is a key strategy for fine-tuning the properties of these molecules. While the carboxamide group at the 5-position and substituents introduced during the initial cyclization provide primary points of diversity, further modifications to the benzothiazole ring system can be highly beneficial.
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocycles. For instance, Ru(II)-catalyzed direct ortho-amidation of 2-aryl benzo[d]thiazoles has been reported, where the benzothiazole ring acts as a directing group. researchgate.net While this example focuses on the 2-aryl substituent, similar strategies could potentially be adapted to functionalize the benzo portion of the this compound core. The directing-group ability of the thiazole (B1198619) nitrogen can guide the functionalization to specific C-H bonds.
Another approach involves the regioselective C-H functionalization of benzothiazoles to form thiazol-2-yl-phosphonium salts, which can then react with various nucleophiles to introduce new substituents at the C2 position. acs.org Although this method targets the C2 position, it highlights the potential for post-synthetic modification of the benzothiazole ring.
For the benzenoid ring of the benzothiazole system, regioselective C-H borylation has been demonstrated on the related 2,1,3-benzothiadiazole (B189464) scaffold, providing versatile building blocks for further functionalization at the C4, C5, and C6 positions. acs.orgscispace.com Such a strategy, if applied to this compound, could open up new avenues for derivatization.
Multi-component Reactions for Library Generation
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are highly efficient for generating libraries of structurally diverse compounds.
While specific MCRs for the direct synthesis of this compound libraries are not extensively documented, the principles of MCRs have been applied to the synthesis of thiazole and benzothiazole derivatives in general. nih.gov For example, a one-pot synthesis of 1,3-benzo[d]thiazole derivatives has been achieved through the condensation of 2-aminothiophenol (B119425) and various aldehydes under sonication. researchgate.net
A hypothetical multi-component approach to a this compound library could involve a reaction between a 4-amino-3-mercaptobenzoic acid derivative, an aldehyde, and an isocyanide (Ugi-type reaction), or other suitable components that could assemble the desired scaffold in a single step. The development of such MCRs would be a significant advancement in the efficient exploration of the chemical space around this important scaffold.
Exploration of Biological Potential and Mechanisms of Action for Benzo D Thiazole 5 Carboxamide Derivatives
Anticancer Research Applications
The benzothiazole (B30560) scaffold, a core component of these derivatives, is recognized for its role in the development of agents with promising antitumor properties. nih.gov Research has focused on evaluating their ability to inhibit cancer cell growth, identifying their molecular targets, and understanding the relationship between their chemical structure and biological activity.
In Vitro Antiproliferative Evaluation against Specific Cancer Cell Lines
A substantial body of research has demonstrated the antiproliferative effects of benzo[d]thiazole-5-carboxamide derivatives against a wide array of human cancer cell lines. researchgate.netaabu.edu.jo These compounds have shown efficacy at low micromolar concentrations in reducing the viability of cancer cells. nih.gov
For instance, a series of benzothiazole–carboxamide hybrids were tested for their anticancer activity. Compound 6j (4-OH) emerged as the most potent, exhibiting significant inhibitory effects on both MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values of 6.56 µM and 7.83 µM, respectively. japsonline.comresearchgate.net Similarly, another study synthesized a library of phenylacetamide derivatives containing the benzothiazole nucleus, which induced a marked reduction in cell viability in both paraganglioma and pancreatic cancer cell lines. nih.govmdpi.com
In a different study, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and evaluated against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (intestine cancer) cell lines. researchgate.net The highest activity was observed with a 4-chloro-2-methylphenyl amido substituted thiazole (B1198619) containing a 2-chlorophenyl group. researchgate.net Another series of benzothiazole derivatives, including piperazino-arylsulfonamides and arylthiol analogues, were evaluated against a large panel of human tumor-derived cell lines, with the most potent compounds showing activity in the 8-24 µM range. researchgate.netaabu.edu.jo
| Compound/Derivative Series | Cancer Cell Line(s) | Activity Measurement | Reported Value | Source |
|---|---|---|---|---|
| Compound 6j (4-OH) | MCF-7 (Breast Cancer) | IC50 | 6.56 µM | japsonline.comresearchgate.net |
| Compound 6j (4-OH) | HCT-116 (Colon Cancer) | IC50 | 7.83 µM | japsonline.comresearchgate.net |
| Phenylacetamide derivatives | Paraganglioma, Pancreatic cancer | Viability Reduction | Marked at low µM concentrations | nih.govmdpi.com |
| Piperazino-arylsulfonamides (5c, 5d, 5j) | Haematological and solid tumors | CC50 | 8-24 µM | researchgate.netaabu.edu.jo |
| Arylthiol analogues (6b, 6c, 6j) | Haematological and solid tumors | CC50 | 8-24 µM | researchgate.netaabu.edu.jo |
| Benzo[d]isothiazole hydrazone (Compound 2h) | Leukaemia and solid tumors | Identified as most active in series | ddg-pharmfac.net |
Elucidation of Molecular Targets and Pathways in Antineoplastic Activity
Investigations into the mechanism of action of these compounds have identified several molecular targets. Molecular docking studies of benzothiazole–carboxamide hybrids have suggested their interaction with protein targets such as EGFR (Epidermal Growth Factor Receptor), with specific compounds showing strong binding affinities. japsonline.comresearchgate.net The inhibitory activities of some benzo[d]thiazole derivatives against EGFR kinase in vitro have been found to be consistent with their antiproliferative activities. researchgate.net
Other research points to the arylhydrocarbon receptor (AhR) as a target, for which certain fluoro-substituted benzothiazoles act as potent ligands. umich.edu Furthermore, computational target prediction analysis for a particularly active phenylacetamide derivative identified cannabinoid receptors and sentrin-specific proteases as putative targets that may contribute to its antiproliferative effects. nih.govmdpi.com More diverse mechanisms have also been proposed, including the dual inhibition of tubulin polymerization and carbonic anhydrase IX (CA IX), a key enzyme in tumor metabolism. nih.gov
Structure-Activity Relationship (SAR) Studies for Optimized Anticancer Efficacy
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer efficacy of this compound derivatives. Research has consistently shown that substitutions at various positions on the benzothiazole ring and its associated side chains significantly influence biological activity. benthamscience.com
Key findings from SAR studies include:
Substituents on Amide-linked Phenyl Rings : The presence of hydroxy and methyl groups on the phenyl ring of benzothiazole–carboxamide hybrids has been shown to enhance anticancer activity. japsonline.comresearchgate.net Specifically, chloro- and dichloro-substitutions on phenylsulfonamide or thiophene (B33073) analogues were identified as being crucial for potency. researchgate.net
The C-2 and C-6 Positions : Literature reviews suggest that substitutions on the C-2 and C-6 positions of the benzothiazole core are particularly important for a variety of biological activities, including anticancer effects. benthamscience.com
Specific Fragments : For a series of benzo[d]isothiazole hydrazones, the fragment –CO−NH−N=CH−2-hydroxyphenyl was identified as being critical for biological activity, suggesting the importance of intramolecular hydrogen bonding. ddg-pharmfac.net
Influence of Halogens : The introduction of a 7-bromo substituent in a series of pyrazole-3-carboxamide derivatives was found to be a key determinant of their inhibitory activity against EGFR-tyrosine kinase. researchgate.net
These studies collectively underscore that the strategic placement of electron-donating or electron-withdrawing groups, halogens, and fragments capable of hydrogen bonding can significantly modulate the antiproliferative potency of these compounds.
Antimicrobial Research Applications
Derivatives of this compound have also been recognized as a significant class of heterocyclic compounds possessing a broad spectrum of antimicrobial properties. uop.edu.jo Their molecular structure serves as a versatile scaffold for the development of new agents to combat bacterial infections. jchr.org
Evaluation of Antibacterial Activity
The antibacterial potential of benzothiazole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. nih.gov A notable example is compound A07 , an N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide, which displayed broad-spectrum antimicrobial activity against all tested bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 3.91 to 62.5 µg/ml. rsc.org
Research has specifically highlighted the efficacy of benzo[d]thiazole analogues against Gram-positive bacteria. Many synthesized compounds have demonstrated good inhibition of the growth of Gram-positive bacilli and staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA). uop.edu.jo
One study reported on dichloropyrazole-based benzothiazole analogues, with a standout compound showing superior inhibitory activity against Gram-positive strains with MIC values ranging from 0.0156 to 0.25 µg/mL. nih.gov In another investigation, specific benzothiazole ethyl urea (B33335) derivatives exhibited significant activity against a range of Gram-positive pathogens, with MIC values as low as 0.008 µg/mL against S. pneumoniae, 0.03 µg/mL against S. epidermidis, and 0.06 µg/mL against S. pyogenes. nih.gov
| Compound/Derivative Series | Gram-Positive Bacterial Strain(s) | Reported MIC Value | Source |
|---|---|---|---|
| Compound A07 | S. aureus | 15.6 µg/ml | rsc.org |
| Dichloropyrazole-based analogues (Compound 104) | Various Gram-positive strains | 0.0156–0.25 µg/mL | nih.gov |
| Benzothiazole ethyl urea (Derivative 3a,b) | S. pneumoniae ATCC 49619 | 0.008 µg/mL | nih.gov |
| Benzothiazole ethyl urea (Derivative 3a,b) | S. epidermidis ATCC 1228 | 0.03 µg/mL | nih.gov |
| Benzothiazole ethyl urea (Derivative 3a,b) | S. pyogenes ATCC 51339 | 0.06 µg/mL | nih.gov |
| Compound 133 | S. aureus | 78.125 µg/ml | nih.gov |
Efficacy against Gram-Negative Bacterial Strains
Derivatives of this compound have demonstrated notable efficacy against Gram-negative bacteria, a class of pathogens notoriously difficult to treat due to their complex cell wall structure. Studies have shown that specific structural modifications to the benzo[d]thiazole core can lead to potent antibacterial activity.
For instance, a series of N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamides exhibited broad-spectrum activity. One particular compound from this series, designated A07 , displayed significant potency against Escherichia coli, Salmonella typhi, and Klebsiella pneumoniae with Minimum Inhibitory Concentration (MIC) values of 7.81 µg/mL, 15.6 µg/mL, and 3.91 µg/mL, respectively. ijpdd.org The time-kill kinetics of compound A07 at four times its MIC showed a significant reduction in the number of viable E. coli cells within the first hour of exposure. ijpdd.org
Another study focusing on dichloropyrazole-based benzothiazole analogues found a compound, 104 , with inhibitory activity against Gram-negative strains at MIC values ranging from 1 to 4 µg/mL. nih.gov Furthermore, certain 2-arylbenzothiazole analogues have shown excellent activity against Klebsiella pneumoniae, with MIC values around 1.04 µM to 2.03 µM. nih.gov
The following table summarizes the in vitro antibacterial activity of selected benzo[d]thiazole derivatives against Gram-negative bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| A07 | Escherichia coli | 7.81 |
| Salmonella typhi | 15.6 | |
| Klebsiella pneumoniae | 3.91 | |
| 104 | Gram-negative strains | 1-4 |
| 25b | Klebsiella pneumoniae | ~1.04 µM |
| 25c | Klebsiella pneumoniae | ~1.04 µM |
Inhibition of Bacterial Capsule Biogenesis
While the benzo[d]thiazole scaffold is of interest for various antibacterial mechanisms, specific research on the inhibition of bacterial capsule biogenesis by This compound derivatives was not prominently found in the reviewed literature. However, a study on a related isomer, N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, demonstrated its ability to inhibit K1 capsule formation in uropathogenic Escherichia coli (UPEC) with an IC50 value of 1.04 ± 0.13 μM. researchgate.net This finding suggests that the broader benzothiazole carboxamide class has the potential to target virulence factors like capsules, though specific data for the 5-carboxamide derivatives is needed.
Evaluation of Antifungal Activity
The antifungal potential of benzo[d]thiazole derivatives has been an active area of investigation. Research has shown that these compounds can be effective against a range of fungal pathogens.
A series of new benzo[d]thiazole-hydrazone analogues were synthesized and screened for their in vitro antifungal activities. nih.gov Several compounds from this series, including 5, 9, 10, 11, 12, 28, and 30 , demonstrated good antifungal activity when compared to the standard drug ketoconazole. nih.gov The structure-activity relationship studies from this research indicated that the presence of electron-withdrawing groups such as chloro, nitro, fluoro, and bromo on an attached phenyl ring tended to increase the antifungal activity. nih.gov
Another study synthesized benzothiazole–thiazole hybrids and evaluated their activity against various fungal strains. Compounds 4b, 4c, 4d, and 4f from this series showed strong inhibition zones and low MIC values, ranging from 3.90 to 15.63 μg/mL, with compound 4b being the most potent.
The table below presents the antifungal activity of selected benzo[d]thiazole derivatives.
| Compound Series | Fungal Strains | Activity |
| Benzo[d]thiazole-hydrazones (5, 9, 10, 11, 12, 28, 30) | Not specified | Good activity compared to ketoconazole |
| Benzothiazole–thiazole hybrids (4b, 4c, 4d, 4f) | Not specified | MIC values of 3.90–15.63 μg mL−1 |
Elucidation of Antimicrobial Mechanisms via Enzyme Inhibition (e.g., DHPS, DNA Gyrase B)
A key aspect of understanding the antimicrobial potential of this compound derivatives lies in elucidating their mechanisms of action, which often involve the inhibition of essential bacterial enzymes.
Dihydropteroate Synthase (DHPS) Inhibition: The DHPS enzyme is a crucial component of the folate biosynthesis pathway in bacteria, making it an attractive target for antimicrobial agents. A study on new derivatives of benzothiazole evaluated their ability to inhibit the DHPS enzyme. Among the synthesized compounds, those containing a pyrazolone (B3327878) ring (16a-c ) showed the highest antimicrobial activities. Further investigation into their DHPS inhibitory activity revealed that compounds 16a-c had IC50 values comparable to the standard drug sulfadiazine, with compound 16b being the most active with an IC50 of 7.85 μg/mL.
DNA Gyrase B (GyrB) Inhibition: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial drugs. Several studies have focused on designing benzothiazole-based inhibitors of the DNA gyrase B subunit.
One study designed and synthesized a series of inhibitors based on a benzothiazole scaffold. A compound from this series, 15a , demonstrated potent inhibitory activity on E. coli gyrase with an IC50 of 9.5 nM. Another investigation into benzothiazole scaffold-based DNA gyrase B inhibitors identified compound 27 as a well-balanced inhibitor of both DNA gyrase and topoisomerase IV from E. coli and S. aureus, with IC50 values in the nanomolar and low micromolar range (0.087 – 1.8 µM).
The following table summarizes the enzyme inhibitory activity of selected benzo[d]thiazole derivatives.
| Compound ID | Target Enzyme | IC50 |
| 16b | DHPS | 7.85 μg/mL |
| 15a | E. coli DNA Gyrase B | 9.5 nM |
| 27 | E. coli & S. aureus DNA Gyrase and Topoisomerase IV | 0.087 – 1.8 µM |
Structure-Activity Relationship (SAR) Studies for Enhanced Antimicrobial Potency
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of this compound derivatives. These studies have revealed key structural features that influence their biological activity.
For antibacterial activity, the substitution pattern on the benzothiazole ring and its appended moieties plays a significant role. For example, in a series of benzothiazole derivatives, the presence of a methoxy (B1213986) thiophene-3-yl moiety at the 7th position of the benzothiazole core was found to improve antibacterial activity. nih.gov In another series, the presence of chloro and methoxy groups on an aryl ring attached to the carboxamide function led to broad-spectrum antimicrobial activity. ijpdd.org
Regarding antifungal activity, SAR studies on benzo[d]thiazole-hydrazone analogues indicated that electron-withdrawing groups (such as Cl, NO₂, F, and Br) on the phenyl ring generally enhance antifungal potency. nih.gov Conversely, electron-donating groups (like OH and OCH₃) were found to increase antibacterial activity in the same series of compounds. nih.gov
In the context of enzyme inhibition, for DNA gyrase B inhibitors, the replacement of an oxalyl moiety with other groups like acetyl, urea, or glycine (B1666218) derivatives with a free primary amino group resulted in potent inhibitory activity in the low nanomolar range.
Anti-tubercular Research Applications
Derivatives of this compound have shown significant promise as anti-tubercular agents, with several studies reporting potent in vitro activity against Mycobacterium tuberculosis.
In Vitro Activity against Mycobacterium tuberculosis Strains
A number of studies have highlighted the potent in vitro activity of benzo[d]thiazole derivatives against various strains of Mycobacterium tuberculosis, including drug-sensitive and drug-resistant strains.
One study reported the synthesis of benzothiazolylpyrimidine-5-carboxamide derivatives and their evaluation against different M. tuberculosis strains. Compounds 5c and 15 from this series showed excellent activity against a sensitive strain (ATCC 25177) with MIC values of 0.24 and 0.48 µg/mL, respectively. These compounds also demonstrated significant activity against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.
Another research effort focused on benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide derivatives. The most active benzo-[d]-imidazo-[2,1-b]-thiazole derivative, IT10 , which contains a 4-nitro phenyl moiety, displayed an IC50 of 2.32 μM and an IC90 of 7.05 μM against M. tuberculosis H37Ra. Another compound, IT06 , with a 2,4-dichloro phenyl moiety, also showed significant activity with an IC50 of 2.03 μM.
A review on recent advances in benzothiazole-based anti-tubercular compounds highlighted a series of 5-substituted benzo[d]thiazole-2-carboxamides. Eighteen compounds from this series showed MIC values in the range of 0.78–3.125 μg/mL against the H37Rv strain of M. tuberculosis.
The table below summarizes the anti-tubercular activity of selected benzo[d]thiazole derivatives.
| Compound ID | M. tuberculosis Strain | Activity (MIC or IC50) |
| 5c | ATCC 25177 (Sensitive) | 0.24 µg/mL (MIC) |
| MDR Strain | 0.98 µg/mL (MIC) | |
| XDR Strain | 3.9 µg/mL (MIC) | |
| 15 | ATCC 25177 (Sensitive) | 0.48 µg/mL (MIC) |
| MDR Strain | 1.95 µg/mL (MIC) | |
| XDR Strain | 7.81 µg/mL (MIC) | |
| IT10 | H37Ra | 2.32 μM (IC50) |
| IT06 | H37Ra | 2.03 μM (IC50) |
Identification and Characterization of Mycobacterial Target Enzymes (e.g., QcrB, Pantothenate Synthetase)
The effectiveness of this compound derivatives as antitubercular agents is largely due to their ability to inhibit essential enzymes in Mycobacterium tuberculosis (Mtb). Research has identified key molecular targets, including QcrB, a component of the electron transport chain, and Pantothenate Synthetase, which is crucial for coenzyme A biosynthesis.
QcrB: The QcrB subunit of the cytochrome b-c1 complex (menaquinol-cytochrome c reductase) is a validated target for a new class of antitubercular agents. Imidazo[2,1-b]thiazole-5-carboxamides, a closely related scaffold, have demonstrated potent activity against Mtb by targeting QcrB. nih.gov This inhibition disrupts the bacterium's respiratory chain, leading to cell death. The on-target selectivity of these compounds has been confirmed through the generation of resistant mutants with specific mutations in the qcrB gene and the hypersusceptibility of mutants lacking the alternative cytochrome bd oxidase. nih.gov This specific targeting makes them promising candidates for overcoming drug resistance.
Pantothenate Synthetase: This enzyme is vital for the survival and pathogenicity of Mtb as it catalyzes the final step in the biosynthesis of pantothenate (vitamin B5), a precursor for Coenzyme A. nih.govsemanticscholar.org The pantothenate biosynthesis pathway is an attractive drug target because it is essential for the bacteria but absent in mammals. semanticscholar.org Molecular docking and dynamics studies on benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives have been conducted to understand their binding patterns with Pantothenate Synthetase. nih.govrsc.org These studies suggest that the compounds can effectively inhibit the enzyme, thereby blocking a critical metabolic pathway for the mycobacterium. nih.govrsc.org
Structure-Activity Relationship (SAR) Studies for Anti-tubercular Agents
Structure-Activity Relationship (SAR) studies are fundamental in optimizing the potency and pharmacological properties of lead compounds. For this compound derivatives, SAR studies have provided critical insights into the structural features required for potent anti-tubercular activity.
For imidazo[2,1-b]thiazole-5-carboxamides targeting QcrB, research has shown that modifications to the carboxamide moiety and the phenyl ring attached to it significantly influence activity. nih.gov For instance, certain substitutions on the phenyl ring have led to compounds with nanomolar potency against replicating and drug-resistant Mtb. nih.gov
In the case of benzo-[d]-imidazo-[2,1-b]-thiazole carboxamides targeting Pantothenate Synthetase, SAR analysis has revealed the importance of specific substituents on the phenyl ring of the carboxamide. nih.govrsc.org One study found that a derivative with a 4-nitro phenyl group (IT10) and another with a 2,4-dichloro phenyl moiety (IT06) exhibited significant activity against the H37Ra strain of Mtb. nih.govrsc.org These findings highlight that electron-withdrawing groups at specific positions can enhance the antitubercular efficacy.
| Compound | Substituent | Target | Activity (IC50/IC90) | Reference |
| IT10 | 4-nitro phenyl | Pantothenate Synthetase | IC50: 2.32 μM, IC90: 7.05 μM | nih.govrsc.org |
| IT06 | 2,4-dichloro phenyl | Pantothenate Synthetase | IC50: 2.03 μM, IC90: 15.22 μM | nih.govrsc.org |
Other Investigated Biological Activities in Research Contexts
Beyond their antimycobacterial effects, derivatives of the benzo[d]thiazole scaffold have been explored for a range of other therapeutic applications.
Neuroprotective Potentials (e.g., AMPAR Modulation)
Thiazole-carboxamide derivatives have emerged as significant modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are central to excitatory neurotransmission in the brain. nih.govresearchgate.net Overstimulation of these receptors can lead to excitotoxicity, a process implicated in various neurodegenerative diseases. Certain thiazole-carboxamide derivatives act as negative allosteric modulators (NAMs) of AMPA receptors, meaning they can reduce the receptor's activity without directly blocking the glutamate (B1630785) binding site. nih.govresearchgate.netnih.gov This modulation can be neuroprotective. Studies have shown these compounds can efficiently alter receptor kinetics, primarily by enhancing deactivation rates. nih.govresearchgate.net The unique structural characteristics of these compounds, particularly the thiazole-4-carboxamide (B1297466) core, are crucial for their interaction with AMPA receptors, making them potential therapeutic agents for neurological disorders characterized by dysregulated excitatory signaling. nih.govresearchgate.net
Anti-inflammatory Research Endeavors
The benzothiazole nucleus is a recognized pharmacophore in the development of anti-inflammatory agents. nih.govbohrium.comresearchgate.net Derivatives incorporating a carboxamide functional group have been synthesized and evaluated for their ability to reduce inflammation. nih.gov In vivo studies, such as the carrageenan-induced rat paw edema model, have demonstrated that certain benzothiazole carboxamide derivatives can significantly inhibit inflammation, with efficacy comparable to standard drugs like celecoxib. nih.gov The proposed mechanism for their anti-inflammatory action involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade. researchgate.netnih.gov
Antiviral Research Initiatives
The versatility of the benzothiazole scaffold extends to antiviral research. nih.govmdpi.com Various derivatives have been synthesized and tested against a range of viruses, including Hepatitis C Virus (HCV), Herpes Simplex Virus (HSV-1), and Human Immunodeficiency Virus (HIV). nih.govacs.org For instance, benzothiazole carboxamide derivatives have been reported as inhibitors of the HCV replicon. nih.gov Similarly, pyrimido[2,1-b]benzothiazole and benzothiazolo[2,3-b]quinazoline derivatives have shown potential antiviral effects against HSV-1 by reducing viral plaques. nih.gov The broad-spectrum antiviral potential of these compounds is attributed to their ability to interact with various viral targets, such as proteases, polymerases, and reverse transcriptases. nih.gov
| Virus Target | Derivative Type | Observed Effect | Reference |
| Hepatitis C Virus (HCV) | Indole containing benzothiazole | 70% suppression of HCV replicon | nih.gov |
| Herpes Simplex Virus (HSV-1) | Pyrimido[2,1-b]benzothiazole | 50-61% reduction in viral plaques | nih.gov |
| Herpes Simplex Virus (HSV-1) | Piperidinyl amidrazones | Significant antiviral activity | nih.gov |
Antimalarial Research Directions
Malaria remains a significant global health threat, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new therapeutic agents. nih.gov Benzothiazole derivatives have been identified as a promising class of antimalarial compounds. nih.govresearchgate.netnih.gov Research has shown that certain 2-substituted benzothiazole derivatives exhibit specific antimalarial properties, showing activity against all stages of the parasite's life cycle. nih.gov Structure-activity relationship studies indicate that the substitution pattern on the benzothiazole scaffold is crucial for antimalarial activity. researchgate.netnih.gov The mechanism of action for some of these compounds involves the disruption of the parasite's mitochondrial membrane potential. nih.gov
Antidiabetic Research Investigations
The therapeutic potential of benzo[d]thiazole derivatives in the context of diabetes mellitus has been a subject of significant scientific inquiry. Researchers have explored various mechanisms and synthesized novel compounds, evaluating their efficacy in preclinical models. These investigations have primarily focused on their ability to lower blood glucose levels through different pathways, including the modulation of key enzymes and proteins involved in glucose metabolism.
One area of investigation involves the synthesis of benzothiazole derivatives and their subsequent in vivo evaluation for hypoglycemic activity. In studies utilizing streptozotocin-induced diabetic rat models, a standard method for inducing hyperglycemia for research purposes, several derivatives have demonstrated considerable biological efficacy. For instance, a series of N-(6-chlorobenzothiazol-2-yl)-2-(substituted amino) acetamide (B32628) compounds were tested, with some causing a significant reduction in blood glucose levels when compared to the well-known antidiabetic agent, glibenclamide. koreascience.kr Among the tested compounds, one derivative featuring a morpholine (B109124) moiety (compound 3d) exerted the maximum glucose-lowering effects. koreascience.kr Similarly, novel conjugated TZD-sulfonamide-benzothiazoles have been synthesized and evaluated, showing significant hypoglycemic activities in STZ-induced diabetic rats, with some compounds performing better than the standard drug, Pioglitazone. nih.gov
Another critical mechanism of action explored is the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. nih.gov Certain benzothiazole derivatives have been designed to target AMPK. One such compound, 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole (compound 34), was found to increase the rate of glucose uptake in L6 myotubes in a manner dependent on AMPK activation. nih.gov This compound also promoted the translocation of GLUT4 to the plasma membrane of the myotubes. nih.gov When administered to hyperglycemic KKAy mice, it effectively lowered blood glucose levels. nih.gov
The inhibition of aldose reductase is another therapeutic strategy for managing diabetic complications, and benzothiazole derivatives have been developed as potential inhibitors of this enzyme. researchgate.net The development of the aldose reductase inhibitor Zopolrestat highlighted the potential of the benzothiazole scaffold in this area. researchgate.net Subsequent research has led to the development of other series of benzothiazole derivatives that show promising activity as aldose reductase inhibitors. researchgate.net
Table 1: Antidiabetic Activity of Selected Benzo[d]thiazole Derivatives
| Compound/Series | Research Model | Key Findings | Mechanism of Action |
| N-(6-chlorobenzothiazol-2-yl)-2-(substituted amino) acetamide derivatives | Streptozotocin-induced diabetic rats | Compound 3d showed the most prominent hypoglycemic activity. koreascience.kr | Not specified |
| TZD-sulfonamide-benzothiazoles (Compounds I-IV) | STZ-induced diabetic rat model | Showed significant hypoglycemic and hypolipidemic activities compared to control and standard (Pioglitazone) groups. nih.gov | Closer to Thiazolidinediones (TZDs) analogs. nih.gov |
| 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole (Compound 34) | L6 myotubes and KKAy mice | Augmented glucose uptake 2.5-fold; lowered blood glucose in hyperglycemic mice. nih.gov | AMPK Activation. nih.gov |
| Zopolrestat and related derivatives | In vitro enzyme assays | Potent aldose reductase inhibitors. researchgate.net | Aldose Reductase Inhibition. researchgate.net |
Anticonvulsant Research
The structural motif of benzo[d]thiazole is found in compounds with significant activity in the central nervous system, which has prompted investigations into their potential as anticonvulsant agents. The clinically available drug Riluzole, which contains a benzothiazole core, is noted for its use in treating amyotrophic lateral sclerosis and also possesses anticonvulsant properties, lending credence to this line of research. koreascience.kr
Preclinical evaluation of novel benzo[d]thiazole derivatives often employs standard rodent models of seizures, such as the maximal electroshock (MES) and the pentylenetetrazole (PTZ)-induced seizure tests. In one study, a series of novel benzothiazole-coupled sulfonamide derivatives were synthesized and evaluated. nih.gov One compound from this series, compound 9, emerged as the most potent anticonvulsant agent in the MES model, with its activity compared to the standard drug phenytoin. nih.gov Other hybrid molecules, such as thiazole-bearing 4-thiazolidinones, have also shown excellent anticonvulsant activity in both MES and PTZ models. mdpi.com
The mechanisms underlying the anticonvulsant effects of these derivatives are an active area of research. One investigated mechanism is the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for mediating fast excitatory neurotransmission. mdpi.com An imbalance in this system can lead to excitotoxicity and neurological diseases like epilepsy. mdpi.com A study of five thiazole-carboxamide derivatives (TC-1 to TC-5) found that they acted as potent inhibitors of AMPAR-mediated currents. mdpi.com These compounds function as negative allosteric modulators, enhancing the deactivation rates of the receptor, which points to their potential neuroprotective capabilities. mdpi.com Another study involving computational analysis suggested that some benzothiazole sulfonamide derivatives exhibit binding affinity for nicotinic acetylcholine (B1216132) ion-gated receptors. nih.gov
Table 2: Anticonvulsant Activity of Selected Benzo[d]thiazole Derivatives
| Compound/Series | Research Model | Key Findings | Potential Mechanism of Action |
| Benzothiazole coupled sulfonamide derivatives | Maximal Electroshock (MES) model in mice | Compound 9 was the most potent agent, showing favorable flexion and recovery times compared to phenytoin. nih.gov | Interaction with nicotinic acetylcholine ion-gated receptors. nih.gov |
| Thiazole-carboxamide derivatives (TC-1 to TC-5) | Patch-clamp analysis on HEK293T cells expressing AMPARs | Potent inhibition of AMPAR-mediated currents; TC-2 was the most powerful. mdpi.com | Negative allosteric modulation of AMPA receptors. mdpi.com |
| Thiazole-bearing 4-thiazolidinones (e.g., Ib, IId, IIj) | Pentylenetetrazole (PTZ) and MES seizure tests | Showed excellent anticonvulsant activity in both models. mdpi.com | Not specified |
| Riluzole | Clinical use | Known anticonvulsant properties. koreascience.kr | Modulation of glutamate transmission |
Computational Chemistry and Molecular Modeling Studies of Benzo D Thiazole 5 Carboxamide
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the binding site of a protein target.
Molecular docking studies have been instrumental in identifying and characterizing the interactions between benzothiazole-carboxamide derivatives and various biological targets. These studies reveal the specific binding modes and intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and ionic interactions, that govern the ligand-protein recognition process.
For instance, a series of benzothiazole (B30560)–carboxamide hybrids were docked against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. japsonline.comresearchgate.net The studies identified specific binding patterns within the ATP binding site of the EGFR kinase domain (PDB IDs: 4WKQ, 6LUD). japsonline.comresearchgate.net Similarly, other studies have explored the interactions of benzothiazole derivatives with targets such as the SARS-CoV-2 main protease (Mpro) and the human angiotensin-converting enzyme 2 (ACE2) receptor, revealing key interactions with residues like Thr199, Leu287, and Asp289 in the Mpro active site. nih.gov Another investigation focused on N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides as potential antibacterial agents by docking them against E. coli dihydroorotase (PDB ID: 2eg7). semanticscholar.org
These analyses provide a structural basis for the observed biological activities and guide the rational design of new derivatives with improved target specificity.
A primary goal of molecular docking is to predict the binding affinity of a ligand to its target, often expressed as a docking score or binding energy (e.g., in kcal/mol). These predictions are crucial for prioritizing compounds for synthesis and experimental testing in structure-based drug design. Lower binding energy values typically suggest a more stable and favorable ligand-protein complex.
In studies involving benzothiazole–carboxamide hybrids and EGFR, different substituents were shown to significantly impact binding affinities. japsonline.comresearchgate.net For example, hybrid molecules of Benzothiazole linked with hydroxamic acid were evaluated for their binding affinities with the histone deacetylase 8 enzyme (HDAC8, PDB ID: 1T69), showing calculated binding free energies (ΔG) ranging from -6.315 to -10.093 kcal/mol. uomustansiriyah.edu.iq These computational predictions help in understanding how structural modifications can enhance the potency of the inhibitors. japsonline.comresearchgate.netuomustansiriyah.edu.iq The binding free energies for selected thiazole (B1198619) carboxamide derivatives against COX-1 and COX-2 isozymes have also been calculated, showing values that correlate with their inhibitory activities. nih.gov
| Compound/Derivative Class | Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| Benzothiazole-p-amino benzoic acid-hydroxamate | Histone Deacetylase 8 (HDAC8) | 1T69 | -10.093 | uomustansiriyah.edu.iq |
| Benzothiazole-hydroxamate Hybrid 1 | Histone Deacetylase 8 (HDAC8) | 1T69 | -8.276 | uomustansiriyah.edu.iq |
| Benzothiazole-hydroxamate Hybrid 3 | Histone Deacetylase 8 (HDAC8) | 1T69 | -8.647 | uomustansiriyah.edu.iq |
| Thiazole Carboxamide Derivative 2a | Cyclooxygenase-2 (COX-2) | - | -58.07 | nih.gov |
| Thiazole Carboxamide Derivative 2b | Cyclooxygenase-2 (COX-2) | - | -70.72 | nih.gov |
Docking simulations are crucial for pinpointing the specific amino acid residues within a receptor's binding pocket that form key interactions with the ligand. This information is vital for understanding the molecular basis of binding and for designing modifications to the ligand that can enhance these interactions. For example, in the docking of a benzothiazole derivative against the SARS-CoV-2 Mpro (PDB ID: 6LU7), hydrogen bonds were observed with residues Thr199 and Leu287, along with ionic interactions with Asp289. nih.gov These residues were consistently involved in the binding of several tested compounds, highlighting their importance for inhibition. nih.gov Further analysis through protein-ligand contact histograms can identify residues that form sustained interactions, such as Tyr-239, Leu-271, and Met-276, through hydrogen bonds and hydrophobic contacts. nih.gov
Molecular Dynamics Simulations for Ligand-Target Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is used to assess the stability of the predicted ligand-protein complex and to refine the understanding of the binding interactions.
MD simulations, often run for hundreds of nanoseconds, have been applied to complexes of benzothiazole derivatives with their targets. nih.govnih.gov A 100 ns simulation of a benzothiazole compound with the SARS-CoV-2 Mpro showed that the complex reached equilibrium, indicating stability. nih.gov Analysis of the root-mean-square deviation (RMSD) of the protein and ligand throughout the simulation is a common method to gauge stability; lower and less fluctuating RMSD values suggest a stable complex. nih.gov Similarly, a 200 ns MD simulation of a benzo[d]thiazole derivative targeting the LasR protein confirmed its ability to maintain stable interactions within the binding site. nih.gov These simulations provide a more realistic picture of the binding event and can help validate the binding poses predicted by molecular docking. nih.govnih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
For benzothiazole derivatives, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. nih.gov These models generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with activity. For example, a CoMFA model with a high correlation coefficient (r²) of 0.899 and a predictive ability (q²) of 0.712 was developed for a set of inhibitors, providing insights for designing more potent compounds. nih.gov QSAR models based on multiple linear regression (MLR) have also been used to characterize the essential structural features of benzothiazole analogues required for their antimicrobial activity. researchgate.net These predictive models are valuable tools for prioritizing synthetic efforts toward compounds with the highest predicted efficacy. nih.govnih.gov
Density Functional Theory (DFT) Applications in Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides detailed information about molecular orbitals, charge distribution, and reactivity, which are fundamental to understanding a molecule's behavior.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p), have been extensively applied to benzothiazole derivatives. nih.govscirp.org These studies are used to calculate various electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgmdpi.comnih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com For a series of benzothiazole derivatives, the calculated ΔE values were in the range of 4.46–4.73 eV. mdpi.com
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface and help predict sites for electrophilic and nucleophilic attack. scirp.org These theoretical calculations provide a deeper understanding of the intrinsic electronic properties of Benzo[d]thiazole-5-carboxamide derivatives, complementing experimental findings and guiding further molecular design. scirp.orgugm.ac.idmdpi.com
| Compound Class/Polymer | Computational Method | Calculated Energy Gap (eV) | Reference |
|---|---|---|---|
| Benzothiazole Derivatives (General) | DFT | 4.46 - 4.73 | mdpi.com |
| Poly[3-(benzo[d]thiazole-2-yl)thiophene] (P1) | DFT | 0.621 | nih.govresearchgate.net |
| Poly[3-(benzo[d]oxazole-2-yl)thiophene] (P2) | DFT | 0.239 | researchgate.net |
| Poly-3-(5-(benzo[d] thiazole-2-yl)-7-methoxybenzo[d]oxazole-2-yl)thiophene (P3) | DFT | 0.006 | nih.govresearchgate.net |
Advanced Research Perspectives and Methodological Innovations
High-Throughput Screening Methodologies in the Discovery of Benzo[d]thiazole-5-carboxamide Derivatives
High-throughput screening (HTS) methodologies have become instrumental in the rapid identification and evaluation of novel this compound derivatives with potential therapeutic value. These approaches enable the testing of large libraries of synthesized compounds against various biological targets, significantly accelerating the drug discovery process. A common application of this methodology is in the screening for anticancer activity, where derivatives are tested against panels of human cancer cell lines.
For instance, in one study, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and evaluated for their anticancer activity against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (intestine cancer) cell lines. mdpi.comresearchgate.net The primary bioassay involved incubating the cells with the compounds at a fixed concentration to determine the percentage of growth inhibition. mdpi.com This large-scale screening revealed that while most compounds exhibited low to moderate activity, specific structural modifications led to significant inhibitory effects. mdpi.comresearchgate.net Compound 8c , a 4-chloro-2-methylphenyl amido substituted thiazole (B1198619), demonstrated the highest activity against the A-549 cell line. mdpi.com Such screening methodologies are crucial for establishing initial structure-activity relationships (SAR) and identifying promising lead compounds for further optimization. researchgate.net
The results from such screenings are often presented in data tables that quantify the biological activity, allowing for direct comparison between different analogues.
Table 1: Anticancer Screening of Thiazole-5-carboxamide Derivatives at 5 µg/mL
| Compound | Cell Line: A-549 (% Inhibition) | Cell Line: Bel7402 (% Inhibition) | Cell Line: HCT-8 (% Inhibition) |
|---|---|---|---|
| 7f | Increase in cell growth | Low activity | 40% |
| 8c | 48% | Low activity | Low activity |
| 8f | 40% | Low activity | Low activity |
| 5-fluorouracil (Control) | Higher than test compounds | Not specified | Not specified |
Data sourced from studies on 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives. mdpi.comresearchgate.net
Chemoinformatics and Computational Screening for Novel Scaffolds and Biological Targets
Chemoinformatics and computational screening are pivotal in modern drug design, providing predictive insights that guide the synthesis and evaluation of this compound derivatives. These in silico techniques allow researchers to model interactions between small molecules and biological targets, predict pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion), and understand the electronic properties of compounds before their physical synthesis. rsc.orgnih.gov
Molecular docking is a widely used computational method to predict the binding orientation and affinity of a ligand to a protein target. In a study focused on developing potential anticancer agents, molecular docking was used to evaluate benzothiazole (B30560)–carboxamide hybrids against protein targets 4WKQ and 6LUD. researchgate.net The results indicated that specific substitutions, such as hydroxy and methyl groups, significantly influenced binding interactions, with compound 6j (containing a 4-OH group) showing high potency. researchgate.net Similarly, in the development of antimycobacterial agents, molecular docking and dynamics studies were performed to understand how benzo-[d]-imidazo-[2,1-b]-thiazole derivatives interact with their targets. rsc.org
Other computational approaches include Density Functional Theory (DFT) analysis, which is used to assess the chemical reactivity of a compound by calculating the energies of its frontier orbitals (HOMO and LUMO). nih.gov These methods, combined with ADME predictions, create a comprehensive computational profile that helps prioritize candidates for synthesis, saving significant time and resources. rsc.orgnih.gov
Table 2: Application of Computational Methods in Benzo[d]thiazole Derivative Research
| Research Area | Computational Method Used | Biological Target/Purpose | Key Findings |
|---|---|---|---|
| Anticancer Agents | Molecular Docking | Protein targets 4WKQ and 6LUD (EGFR) | Compound 6j showed superior binding affinity; methyl and hydroxy groups significantly affect interactions. researchgate.net |
| Antimycobacterial Agents | In silico ADMET prediction, Molecular Docking & Dynamics | DprE1 enzyme of Mycobacterium tuberculosis | Guided the design of four series of novel analogues; identified potent inhibitors. rsc.orgnih.gov |
| COX Inhibitors | Molecular Docking, Prime MM-GBSA, DFT Analysis, ADME-T Analysis | COX-1 and COX-2 isozymes | Predicted binding patterns and affinities; assessed chemical reactivity and pharmacokinetic profiles. nih.gov |
This table summarizes the use of various in silico tools to guide the development of benzothiazole derivatives.
Development of this compound as Chemical Probes in Biological Systems
The development of potent and selective this compound analogues provides a strong foundation for their use as chemical probes to explore complex biological systems. A chemical probe is a highly selective small molecule used to study the function of a specific protein or pathway. The detailed structure-activity relationship (SAR) studies and optimization of these compounds for specific targets make them ideal candidates for such applications.
For example, the discovery of benzo[d]imidazo[5,1-b]thiazole derivatives as potent inhibitors of phosphodiesterase 10A (PDE10A) highlights their potential as chemical probes. nih.gov Through systematic modification and in silico docking experiments, researchers identified compound 9e with excellent PDE10A activity and selectivity. nih.gov Such a molecule could be utilized as a probe to investigate the role of PDE10A in cellular signaling pathways related to psychosis and other neurological disorders. nih.gov By using a highly selective inhibitor like 9e , researchers can dissect the specific contributions of PDE10A in complex biological matrices without the confounding effects of off-target interactions.
Similarly, thiazole carboxamide derivatives that have been optimized as selective cyclooxygenase (COX) inhibitors can serve as probes to study the distinct physiological and pathological roles of COX-1 and COX-2 enzymes. nih.gov The identification of compounds with high selectivity ratios for COX-2 over COX-1 allows for the targeted investigation of COX-2's involvement in inflammation and cancer. nih.gov The transition from a therapeutic candidate to a chemical probe requires rigorous characterization of its selectivity and mechanism of action, a process well-supported by the extensive preclinical research conducted on this class of compounds.
Emerging Applications and Unexplored Biological Pathways for this compound Analogues
Research into this compound analogues has unveiled a diverse range of biological activities, pointing toward numerous emerging applications and unexplored therapeutic pathways. Initially recognized for specific activities, the scaffold's versatility has allowed for its expansion into multiple disease areas, including oncology, infectious diseases, and central nervous system disorders.
The primary applications currently being explored are multifaceted. In oncology, derivatives are being investigated not only as general cytotoxic agents but also as targeted inhibitors of enzymes like cyclooxygenase (COX) and Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net In the realm of infectious diseases, benzo-[d]-imidazo-[2,1-b]-thiazole carboxamides have shown significant promise as selective inhibitors of Mycobacterium tuberculosis (Mtb), with some analogues displaying potency equivalent to standard drugs like isoniazid. rsc.orgnih.gov This suggests that pathways unique to Mtb, such as the one involving the DprE1 enzyme, are viable targets for these compounds. nih.gov Furthermore, the identification of benzo[d]imidazo[5,1-b]thiazole derivatives as potent phosphodiesterase 10A (PDE10A) inhibitors has opened a new avenue for developing antipsychotic agents. nih.gov
The unexplored potential lies in leveraging these known activities to investigate new pathways. For instance, the efficacy of certain analogues against Mtb suggests that other microbial pathways could be targeted by similar scaffolds. The potent activity against specific cancer cell lines also warrants investigation into less-explored signaling cascades that may be modulated by these compounds. The ability of these molecules to cross the blood-brain barrier, as demonstrated by PDE10A inhibitors, suggests their potential application in other neurological conditions beyond psychosis. nih.gov
Table 3: Diverse Biological Activities and Targets of Benzo[d]thiazole Analogues
| Therapeutic Area | Specific Target/Activity | Compound Series/Example |
|---|---|---|
| Anticancer | Inhibition of cancer cell lines (MCF-7, HCT-116) | Benzothiazole–carboxamide hybrids (e.g., 6j ) researchgate.net |
| Anticancer | COX-1 and COX-2 Inhibition | Thiazole carboxamide derivatives (e.g., 2a , 2b ) nih.gov |
| Antitubercular | Inhibition of Mycobacterium tuberculosis H37Ra | Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives (e.g., IT10 ) rsc.org |
| Antitubercular/Antibacterial | DprE1 enzyme inhibition | Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives (e.g., 5b, 5d ) nih.gov |
| Antipsychotic | Phosphodiesterase 10A (PDE10A) Inhibition | Benzo[d]imidazo[5,1-b]thiazole derivatives (e.g., 9e ) nih.gov |
This table showcases the broad spectrum of potential therapeutic applications for this versatile chemical scaffold.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Benzo[d]thiazole-5-carboxamide derivatives, and how do reaction conditions influence yields?
- Methodological Answer : The synthesis typically involves cyclization of precursor molecules. For example, 2-methyl-1,3-benzoxazole-5-carboxamide is synthesized via oxidation (H₂O₂/KMnO₄) or reduction (LiAlH₄) of intermediates, followed by substitution reactions (e.g., NH₃ for carboxamide formation). Reaction conditions like solvent polarity, temperature, and catalyst choice significantly impact yields. For instance, acidic conditions may stabilize intermediates, while anhydrous environments prevent hydrolysis of reactive groups . Parallel optimization using Design of Experiments (DoE) can identify optimal parameters.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers of this compound derivatives?
- Methodological Answer :
- 1H NMR : Aromatic proton splitting patterns (e.g., para vs. meta substitution) and coupling constants differentiate isomers. For carboxamide groups, NH₂ protons appear as broad singlets (~6-7 ppm) .
- IR : Stretching frequencies for C=O (~1680 cm⁻¹) and N-H (~3300 cm⁻¹) confirm carboxamide functionality. Thiazole ring vibrations (~1600 cm⁻¹) distinguish it from benzoxazole analogs .
- MS : Molecular ion peaks and fragmentation patterns (e.g., loss of CO or NH₂ groups) validate substituent positions. High-resolution MS resolves isotopic clusters for precise formula confirmation .
Q. What are common functionalization strategies for the thiazole ring in this compound?
- Methodological Answer :
- Electrophilic substitution : Halogenation (Cl₂/Br₂) at the 4-position using Lewis acids (AlCl₃) .
- Nucleophilic aromatic substitution : Replacement of nitro/halogen groups with amines or alkoxides under microwave-assisted conditions .
- Cross-coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 2-position using Pd catalysts .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound derivatives for drug design?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set calculate HOMO-LUMO gaps, polarizability, and electrostatic potential surfaces. These predict reactivity (e.g., nucleophilic attack at electron-deficient thiazole carbons) and binding affinity to biological targets. For example, exact exchange terms improve accuracy in modeling hydrogen-bonding interactions between carboxamide groups and enzyme active sites .
Q. What experimental and computational approaches resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer :
- Bioactivity validation : Reproduce assays under standardized conditions (e.g., MIC values for antimicrobial activity using CLSI guidelines) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) or steric bulk (Taft Es) with activity trends. Outliers may indicate assay variability or unaccounted pharmacokinetic factors .
- Crystallography : Resolve binding modes in target proteins (e.g., acetylcholinesterase) to identify critical interactions missed in docking studies .
Q. How do solvent effects and pH influence the stability of this compound in biological assays?
- Methodological Answer :
- Degradation studies : Monitor compound integrity via HPLC at physiological pH (7.4) and acidic/alkaline conditions. Carboxamide hydrolysis to carboxylic acid is pH-dependent, with faster degradation in basic media .
- Solvent compatibility : Use DMSO for stock solutions (≤1% v/v in assays) to avoid precipitation. Aqueous solubility enhancers (e.g., cyclodextrins) maintain stability in PBS buffers .
Q. What strategies improve the selectivity of this compound derivatives for cancer vs. normal cells?
- Methodological Answer :
- Prodrug design : Introduce enzymatically cleavable groups (e.g., esterase-sensitive moieties) activated in tumor microenvironments .
- Targeted delivery : Conjugate with folate or peptide ligands for receptor-mediated uptake in cancer cells .
- Cytotoxicity screening : Compare IC₅₀ values across cell lines (e.g., NCI-60 panel) to identify structure-selectivity relationships .
Data Interpretation and Experimental Design
Q. How should researchers design dose-response studies for this compound derivatives to minimize false positives?
- Methodological Answer :
- Concentration range : Use 10-fold serial dilutions spanning 0.1–100 µM, with triplicate measurements. Include vehicle controls (e.g., DMSO) to exclude solvent artifacts .
- Endpoint selection : Combine viability assays (MTT) with apoptosis markers (Annexin V) to distinguish cytostatic vs. cytotoxic effects .
Q. What statistical methods are appropriate for analyzing synergistic effects in combination therapies involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
